molecular formula C9H4ClF3O2 B172691 4-(Trifluorovinyloxy)benzoyl chloride CAS No. 134151-67-0

4-(Trifluorovinyloxy)benzoyl chloride

Cat. No.: B172691
CAS No.: 134151-67-0
M. Wt: 236.57 g/mol
InChI Key: URKWITSBCNASJX-UHFFFAOYSA-N
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Description

4-(Trifluorovinyloxy)benzoyl chloride is a chemical compound with the molecular formula C9H4ClF3O2 and a molecular weight of 236.58 g/mol . This compound is characterized by the presence of a trifluorovinyloxy group attached to a benzoyl chloride moiety. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluorovinyloxy)benzoyl chloride typically involves the reaction of 4-hydroxybenzoyl chloride with trifluorovinyl ether under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction parameters such as temperature, pressure, and reaction time are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluorovinyloxy)benzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Trifluorovinyloxy)benzoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Trifluorovinyloxy)benzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The trifluorovinyloxy group can participate in various addition and substitution reactions, while the benzoyl chloride moiety can undergo nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluorovinyloxy)benzoyl chloride is unique due to the presence of the trifluorovinyloxy group, which imparts distinct reactivity and properties compared to other trifluoromethyl-substituted benzoyl chlorides. This uniqueness makes it valuable in specific synthetic applications and research areas .

Properties

IUPAC Name

4-(1,2,2-trifluoroethenoxy)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3O2/c10-7(14)5-1-3-6(4-2-5)15-9(13)8(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKWITSBCNASJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)OC(=C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375359
Record name 4-(Trifluorovinyloxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134151-67-0
Record name 4-[(1,2,2-Trifluoroethenyl)oxy]benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134151-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluorovinyloxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 134151-67-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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